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Compound of Interest

Compound Name: 2-(4-Aminophenyl)ethylamine

Cat. No.: B083115

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-
aminophenyl)ethylamine (also known as 4-aminophenethylamine), a key intermediate in
pharmaceutical and chemical synthesis. This document is intended for researchers, scientists,
and drug development professionals, offering a centralized resource for its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

2-(4-Aminophenyl)ethylamine is a primary amine with the chemical formula CsH12N2 and a
molecular weight of 136.19 g/mol .[1][2] Its structure, featuring both an aromatic and an
aliphatic amino group, makes it a versatile building block in organic synthesis. Accurate
spectroscopic data is crucial for its identification, purity assessment, and quality control in
research and manufacturing. This guide presents a detailed analysis of its NMR, IR, and MS
data, supplemented with standardized experimental protocols.

Spectroscopic Data

The following sections provide a detailed breakdown of the NMR, IR, and MS data for 2-(4-
aminophenyl)ethylamine. The data is presented in tabular format for clarity and ease of
comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

H NMR (Proton NMR) Data

Chemical Shift ()
ppm

Multiplicity Integration Assignment

) Aromatic Protons (H-
Data not available - -

2, H-3, H-5, H-6)
Data not available - - -CHz- (Ethyl)
Data not available - - -CHz- (Ethyl)
Data not available - - -NH: (Aliphatic)
Data not available - - -NHz (Aromatic)

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Assignment
Data not available C-1

Data not available C-2,C-6
Data not available C-3,C-5
Data not available C-4

Data not available -CH:- (Ethyl)
Data not available -CH:- (Ethyl)

Note: Specific, experimentally determined chemical shifts, multiplicities, and coupling constants
for 2-(4-aminophenyl)ethylamine are not readily available in the public domain. The
assignments are based on the expected chemical environments of the protons and carbons in
the molecule.
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Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of 2-(4-aminophenyl)ethylamine is characterized by the presence of N-H and C-N
bonds from the primary amine groups, as well as aromatic and aliphatic C-H bonds.

Wavenumber (cm~12) Intensity Assignment

N-H asymmetric stretching

3400-3300 Strong ) ] )

(aromatic and aliphatic NH2)

N-H symmetric stretching
3330-3250 Strong ] ] ]

(aromatic and aliphatic NH2)
3100-3000 Medium Aromatic C-H stretching
3000-2850 Medium Aliphatic C-H stretching

) N-H bending (scissoring) of

1650-1580 Medium _ _

primary amines
1620-1580 Medium C=C stretching in aromatic ring
1520-1480 Medium C=C stretching in aromatic ring
1335-1250 Strong Aromatic C-N stretching
1250-1020 Medium-Weak Aliphatic C-N stretching

N-H wagging of primar
910-665 Broad, Strong ] gging otp Y

amines

C-H out-of-plane bending
850-800 Strong

(para-disubstituted ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The electron ionization (EI) mass spectrum of 2-(4-aminophenyl)ethylamine
shows a molecular ion peak and several characteristic fragment ions.
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miz Relative Intensity Assighment
136 Moderate [M]* (Molecular ion)
107 High [M - CHzNH]*
) [M - CH2NH2]* (Loss of the
106 High (Base Peak) ) ] ]
ethylamine side chain)
77 Moderate [CeHs]* (Phenyl cation)
30 High [CH2NHz2]*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

NMR Spectroscopy

1H and 3C NMR Analysis of 2-(4-Aminophenyl)ethylamine
e Sample Preparation:

o Weigh approximately 10-20 mg of 2-(4-aminophenyl)ethylamine for *H NMR, or 50-100
mg for 13C NMR.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-
de) in a clean, dry NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
o Cap the NMR tube and gently agitate to ensure complete dissolution.

¢ Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher field strength NMR spectrometer.

o Pulse Sequence: Standard single-pulse sequence.
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o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 8-16.

o Spectral Width: 0-12 ppm.

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher 3C frequency NMR spectrometer.

[e]

Pulse Sequence: Proton-decoupled single-pulse sequence.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons).

[e]

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

[e]

Spectral Width: 0-220 ppm.

o Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Phase correct the spectrum.

[e]

Calibrate the chemical shift scale to the TMS signal (O ppm).

o

Integrate the peaks in the *H NMR spectrum.

[¢]

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

FT-IR Analysis of Neat 2-(4-Aminophenyl)ethylamine

e Sample Preparation:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b083115?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Ensure the ATR crystal or salt plates (e.g., NaCl, KBr) are clean and dry.

o For the neat liquid analysis, place a single drop of 2-(4-aminophenyl)ethylamine directly
onto the ATR crystal or between two salt plates.

¢ |Instrument Parameters:

[e]

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

o

Mode: Attenuated Total Reflectance (ATR) or Transmission.

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

o

Number of Scans: 16-32.

[e]

» Data Acquisition and Processing:

[¢]

Acquire a background spectrum of the empty ATR crystal or clean salt plates.

[¢]

Acquire the sample spectrum.

[e]

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

[e]

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

GC-MS Analysis of 2-(4-Aminophenyl)ethylamine
e Sample Preparation:

o Prepare a dilute solution of 2-(4-aminophenyl)ethylamine (e.g., 1 mg/mL) in a volatile
organic solvent such as methanol or dichloromethane.

o Gas Chromatography (GC) Parameters:

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b083115?utm_src=pdf-body
https://www.benchchem.com/product/b083115?utm_src=pdf-body
https://www.benchchem.com/product/b083115?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

[e]

GC System: Gas chromatograph coupled to a mass spectrometer.

o

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

[¢]

Injector Temperature: 250 °C.

[e]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

[e]

Oven Temperature Program:

» [nitial temperature: 50-100 °C, hold for 1-2 minutes.

» Ramp: 10-20 °C/min to 280 °C.

= Final hold: 5-10 minutes.

Mass Spectrometry (MS) Parameters:

o lonization Mode: Electron lonization (El) at 70 eV.

[e]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

o

Scan Range: m/z 30-300.

[¢]

lon Source Temperature: 230 °C.

[¢]

Interface Temperature: 280 °C.

Data Analysis:

o

Identify the peak corresponding to 2-(4-aminophenyl)ethylamine in the total ion
chromatogram (TIC).

o

Extract the mass spectrum for this peak.

[¢]

Identify the molecular ion peak and major fragment ions.

[¢]

Propose fragmentation pathways consistent with the observed spectrum.
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Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-(4-aminophenyl)ethylamine.

Spectroscopic Analysis Workflow for 2-(4-Aminophenyl)ethylamine
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Caption: General workflow for the spectroscopic analysis of 2-(4-aminophenyl)ethylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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